Haloperidol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

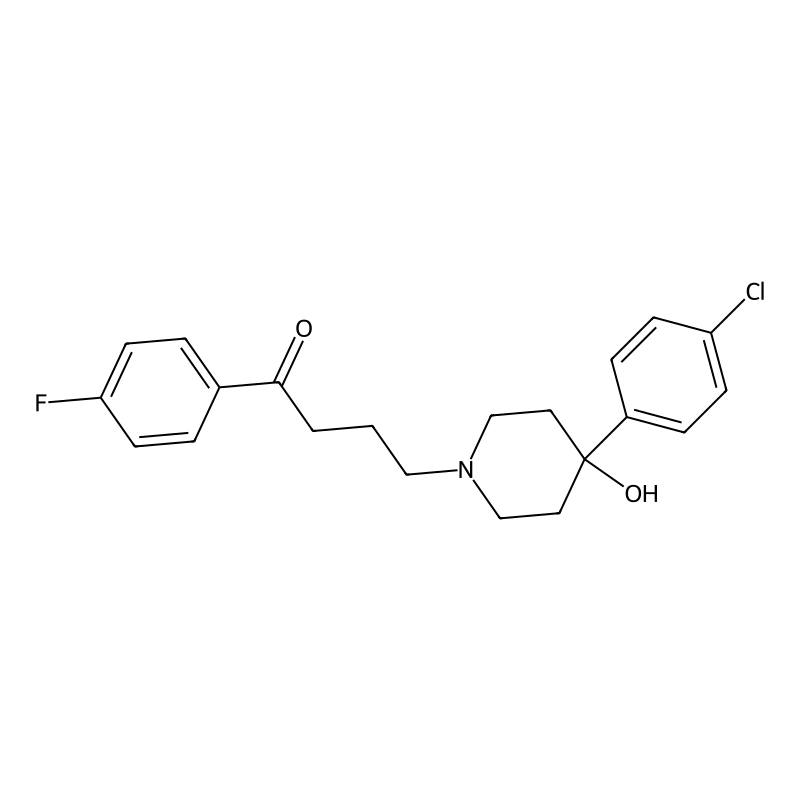

SMILES

solubility

3.72e-05 M

In water, 1.4X10+1 mg/L @ 25 °C

16.7 mg/ml in alcohol at 25 °C

Freely sol in chloroform, methanol, acetone, benzene, dil acids

4.46e-03 g/L

23.5 [ug/mL]

Synonyms

Canonical SMILES

Haloperidol (CAS 177716-59-5) is a prototypical first-generation butyrophenone antipsychotic and a highly potent dopamine D2 receptor antagonist. In preclinical research, pharmaceutical development, and analytical testing, it serves as the definitive reference compound for D2-mediated dopaminergic blockade, catalepsy induction, and extrapyramidal symptom (EPS) modeling. Unlike phenothiazine-class agents, haloperidol offers high structural specificity and target affinity, making it an indispensable tool compound for neuropharmacological assays, competitive receptor binding studies, and the synthesis of novel antipsychotic derivatives [1].

Procuring a generic antipsychotic or substituting haloperidol with atypical agents (like risperidone) or phenothiazines (like chlorpromazine) fundamentally alters the receptor binding profile, introducing confounding 5-HT2A or histaminergic activity that can invalidate targeted dopaminergic assays [1]. Furthermore, within the haloperidol family, the choice of physical form is strictly dictated by the experimental model: the free base requires organic solvents for dissolution, the hydrochloride salt is mandatory for aqueous in vitro assays, and the decanoate ester is exclusively required for long-acting in vivo depot models. Failing to procure the exact salt or ester form results in assay failure due to precipitation, vehicle toxicity, or incorrect pharmacokinetic exposure.

D2 Receptor Binding Affinity: Haloperidol vs. Chlorpromazine

As a typical antipsychotic benchmark, haloperidol demonstrates exceptionally high affinity for the dopamine D2 receptor compared to phenothiazine-class alternatives. In competitive radioligand binding assays, haloperidol exhibits a Ki value of approximately 1.2 to 2.0 nM for the D2 receptor. In contrast, chlorpromazine displays a significantly weaker affinity, with a Ki of approximately 73 nM [1]. Furthermore, haloperidol's slower dissociation rate (koff) from the D2 receptor underpins its sustained receptor blockade [2].

| Evidence Dimension | D2 Receptor Affinity (Ki) |

| Target Compound Data | Haloperidol: Ki ~ 1.2 - 2.0 nM |

| Comparator Or Baseline | Chlorpromazine: Ki ~ 73 nM |

| Quantified Difference | >35-fold higher binding affinity for Haloperidol |

| Conditions | In vitro competitive radioligand binding assay (e.g., with 3H-raclopride) |

Haloperidol provides a much more potent and stable baseline for D2 receptor occupancy studies than classic phenothiazines.

Receptor Selectivity Profile: Haloperidol vs. Risperidone

For experimental models requiring isolated dopaminergic blockade, haloperidol provides strict D2 selectivity that atypical antipsychotics lack. Haloperidol acts as a potent D2 antagonist (Ki ~ 1.2 nM) with weak affinity for the 5-HT2A receptor (Ki ~ 48 nM), yielding a 5-HT2A/D2 ratio of < 0.1. Conversely, the atypical agent risperidone exhibits a 5-HT2A Ki of ~0.2 nM and a D2 Ki of ~3.7 nM, resulting in a 5-HT2A/D2 binding ratio of approximately 18 [1].

| Evidence Dimension | 5-HT2A / D2 Binding Affinity Ratio |

| Target Compound Data | Haloperidol: Ratio < 0.1 (D2 selective) |

| Comparator Or Baseline | Risperidone: Ratio ~ 18 (5-HT2A dominant) |

| Quantified Difference | Risperidone has an inverted selectivity ratio heavily favoring 5-HT2A over D2 |

| Conditions | In vitro receptor binding profiling |

Procuring haloperidol is essential when researchers must isolate D2-mediated pathways without the confounding serotonergic modulation present in atypical antipsychotics.

In Vivo Release Kinetics: Free Base vs. Decanoate Ester

For chronic in vivo studies, the selection between haloperidol free base and its decanoate ester dictates the dosing regimen and vehicle requirements. Haloperidol free base has a short biological half-life, necessitating daily administration. In contrast, haloperidol decanoate is a highly lipophilic prodrug formulated in oil (e.g., sesame oil), which provides a slow-release depot effect. Upon intramuscular injection, the decanoate form reaches peak plasma concentrations at approximately 6 days and exhibits an apparent half-life of roughly 21 days [1].

| Evidence Dimension | In vivo release half-life (depot formulation) |

| Target Compound Data | Haloperidol Free Base: Short half-life (hours), requires daily dosing |

| Comparator Or Baseline | Haloperidol Decanoate: Apparent half-life of ~21 days |

| Quantified Difference | Decanoate extends half-life to ~21 days, eliminating daily dosing |

| Conditions | Intramuscular injection in sesame oil vehicle |

Procuring the decanoate ester is mandatory for chronic behavioral models (e.g., 21-day tardive dyskinesia models) to maintain steady-state plasma levels and eliminate daily injection stress.

Aqueous Solubility and Assay Compatibility: Free Base vs. Hydrochloride Salt

The physical form of haloperidol significantly impacts its processability in aqueous environments. Haloperidol free base is practically insoluble in water (approximately 2.05 mg/L), requiring organic solvents like DMSO or complexation with cyclodextrins for dissolution . Conversely, haloperidol hydrochloride exhibits significantly enhanced aqueous solubility, capable of dissolving at concentrations up to 5 mg/mL in water or low-pH aqueous buffers .

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Haloperidol Free Base: ~2.05 mg/L (practically insoluble) |

| Comparator Or Baseline | Haloperidol Hydrochloride: Up to ~5 mg/mL in aqueous media |

| Quantified Difference | >2000-fold increase in aqueous solubility for the HCl salt |

| Conditions | Aqueous buffer / water at room temperature |

Buyers must select the hydrochloride salt for in vitro cell culture and intravenous applications to avoid the cytotoxic effects of organic solvent vehicles.

Preclinical Models of Extrapyramidal Symptoms (EPS)

Utilizing haloperidol decanoate for sustained 21-day dopaminergic blockade to model motor side effects and tardive dyskinesia without the stress of daily handling [1].

Competitive Radioligand Binding Assays

Employing haloperidol free base or hydrochloride as a high-affinity D2-selective benchmark to evaluate the binding kinetics and displacement of novel atypical antipsychotic candidates [1].

In Vitro Cell Culture and Electrophysiology

Using haloperidol hydrochloride in aqueous buffers to study D2 receptor-mediated intracellular signaling and ion channel modulation without DMSO-induced cytotoxicity [1].

Analytical Toxicology and Therapeutic Drug Monitoring

Utilizing high-purity haloperidol as a quantitative reference standard in HPLC-MS/MS workflows for clinical and forensic toxicology [1].

Physical Description

Color/Form

WHITE TO FAINTLY YELLOWISH, AMORPHOUS OR MICRO-CRYSTALLINE POWDER

XLogP3

LogP

4.3 (LogP)

log Kow = 4.30

4

Melting Point

151.5 °C

151.5°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 209 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 207 of 209 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (96.14%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (94.2%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (96.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (95.17%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Haloperidol is indicated for the management of the manifestations of acute and chronic psychotic disorders including schizophrenia, manic states, and drug-induced psychoses, such as steroid psychosis. It may also be useful in the management of aggressive and agitated patients, including patients with organic mental syndrome or mental retardation. Haloperidol decanoate, a long-acting parenteral from, is intended for maintenance use in the management of patients requiring prolonged parenteral therapy, as in chronic schizophrenia. /Included in US product labeling/

Haloperidol is effective in the treatment of children with severe behavior problems of apparently unprovoked, combative, explosive hyperexcitability. It is also effective in the short-term treatment of hyperactivity in children who show excessive motor activity with accompanying conduct disorders such as aggressiveness, impulsiveness, easy frustration, short attention span, and/or rapid mood fluctuations. In these two groups of children, haloperidol should be tried only in patients who fail to respond to psychotherapy or other non-neuroleptic medication. /Included in US product labeling/

Haloperidol is used to control tics and vocalizations of Tourette's syndrome in children and adults. /Included in US product labeling/

Haloperidol has been used to reduce abnormal behaviors, such as withdrawal, stereotypy, abnormal abject relationships, fidgetiness, hyperactivity, negativism, angry affect, and labile affect, and may improve learning, in some patients with autism. /NOT included in US product labeling/

Because of its strong extrapyramidal effects, haloperidol is used to reduce disabling choreiform movements in Huntington's disease. /NOT included in US product labeling/

Haloperidol is used as a second-line agent to control nausea and vomiting associated with antineoplastic therapy and surgery. /NOT included in US product labeling/

Three severely agitated patients in ICU did not respond to conventional therapy with opiates, benzodiazepines, and intermittent intravenous doses of haloperidol. In each case, control was achieved rapidly after initiation and titration of a continuous haloperidol infusion. Two patients had a history of schizophrenia. No adverse effects attributable to therapy were identified. Haloperidol is often used in the ICU for control of severe agitation, even in patients without a psychiatric history. It usually is given by bolus intravenous injection, sometimes in high doses (> 5 mg), even though that is not approved by the Food and Drug Administration. Intravenous haloperidol is generally well tolerated, but multiform ventricular tachycardia has been reported. Experience with continuous haloperidol infusions is growing, and it appears to be an effective method for control of severe agitation or delirium. In our experience and in other limited published data, adverse effects are rare, but prolongation of the QT interval has occurred and multiform ventricular tachycardia is likely a risk. In selected patients, a continuous infusion of haloperidol may be a useful alternative for control of agitation and delirium. Close monitoring for QT prolongation or rhythm disturbances is mandatory.

Pharmacology

Haloperidol is a phenylbutylpiperadine derivative with antipsychotic, neuroleptic, and antiemetic activities. Haloperidol competitively blocks postsynaptic dopamine (D2) receptors in the mesolimbic system of the brain, thereby eliminating dopamine neurotransmission and leading to antidelusionary and antihallucinagenic effects. Antagonistic activity mediated through D2 dopamine receptors in the chemoreceptive trigger zone (CTZ) accounts for its antiemetic activity.

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AD - Butyrophenone derivatives

N05AD01 - Haloperidol

Mechanism of Action

Haloperidol has less prominent autonomic effects than do other antipsychotic drugs. It has little anticholinergic activity ... it blocks activation of alpha receptors by sympathomimetic amines but is much less potent than chlorpromazine in this action.

Although the complex mechanism of the therapeutic effect is not clearly established, haloperidol is known to produce a selective effect on the central nervous system (CNS) by competitive blockade of postsynaptic dopamine (D2) receptors in the mesolimbic dopaminergic system and an increased turnover of brain dopamine to produce its tranquilizing effects. With subchronic therapy, depolarization blockade, or diminished firing rate of the dopamine neuron (decreased release) along with D2 postsynaptic blockade results in the antipsychotic action.

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

61788-97-4

Associated Chemicals

Haloperidol decanoate;74050-97-8

Wikipedia

Drug Warnings

Extrapyramidal reactions occur frequently with haloperidol, especially during the first few days of therapy. In most patients, these reactions consist of parkinsonian symptoms (e.g., marked drowsiness and lethargy, drooling or hypersalivation, fixed stare), which are mild to moderate in severity and are usually reversible following discontinuance of the drug. Other adverse neuromuscular reactions have been reported less frequently, but are often more severe, and include feelings of motor restlessness (i.e., akathisia), tardive dystonia, and dystonic reactions (e.g., hyperreflexia, opisthotonos, oculogyric crisis, torticollis, trismus).

Possible drowsiness or dizziness; caution when driving, using machinery, or doing things requiring alertness. Possible dizziness or lightheadedness; caution when getting up suddenly from a lying or sitting position.

Because of the possibility of transient hypotension and/or precipitation of angina, haloperidol should be used with caution in patients with severe cardiovascular disorders. If hypotension occurs, metaraminol, norepinephrine, or phenylephrine may be used; epinephrine should not be used since haloperidol causes a reversal of epinephrine's vasopressor effects and a further lowering of blood pressure.

For more Drug Warnings (Complete) data for HALOPERIDOL (24 total), please visit the HSDB record page.

Biological Half Life

10 MG Haloperidol IV and oral administration to healthy volunteers: serum T1/2 10-19 hr after IV and 12-38.3 hr after oral administration. Bioavailability in the order of 60%; distribution volume around 1300 L.

Haloperidol, Elimination: Oral: 24 hours (range 12 to 37 hours). Intramuscular: 21 hours (range, 17 to 25 hours). Intravenous: 14 hours (range, 10 to 19 hours). Haloperidol decanoate, Elimination: Approximately 3 weeks (single or multiple doses).

Use Classification

Pharmaceuticals

Methods of Manufacturing

Analytic Laboratory Methods

Spectrophotometric method for determination of Haloperidol Oral Solution, injection, and tablets at a wavelength of 245 nm.

Analyte: haloperidol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: haloperidol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for HALOPERIDOL (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

A rapid, sensitive and reliable GC method /using/ a megabore column is described for the simultaneous determination of heloperidol. ...

A highly sensitive HPLC method with photodiode array spectrometric detection is /noted/ for the simultaneous determination ... of haloperidol. The plasma levels determined in a number of selected patients (with low and high doses) were estimated to be between 50 and 650 mg/ml using this method.

A simple and sensitive reverse phase ion pair liquid chromatography method /has been developed/ for the determination of haloperidol in human plasma. ...

A gas liquid chromatographic method with a nitrogen-phosphorus detection, sensitive to 0.5 ng/ml, for the determination of haloperidol in serum and cerebrospinal fluid is described.

Interactions

Prior administration of haloperidol may decrease the pressor effect and duration of action of methoxamine because of the alpha-adrenergic blocking action of haloperidol.

Concurrent use /of metaraminol/ with haloperidol usually decreases, but does not reverse or completely block, the pressor response to metaraminol, because of the alpha-adrenergic blocking action of haloperidol.

Concurrent use /with levodopa or pergolide/ may decrease the therapeutic effects of these agents because of blockade of dopamine receptors by haloperidol.

For more Interactions (Complete) data for HALOPERIDOL (26 total), please visit the HSDB record page.

Haloperidol in the ICU: A Hammer Looking for a Nail?

Niall T Prendergast, Timothy D GirardPMID: 34261929 DOI: 10.1097/CCM.0000000000004995

Abstract

In vivo Bidirectional Modulation of Cannabinoid on the Activity of Globus Pallidus in Rats

Jin-Jin Yu, Yan Xue, Ying Wang, Cui Liu, Lei ChenPMID: 34129911 DOI: 10.1016/j.neuroscience.2021.06.012

Abstract

Endocannabinoids are bioactive substances which participate in central motor control. The globus pallidus (GP) is a major nucleus in the basal ganglia circuit, which plays an important function in movement regulation. Both cannabinoid receptor type 1 (CBR) and cannabinoid receptor type 2 (CB

R) are expressed in the GP suggesting GP as a main action area of endocannabinoids. To investigate the direct electrophysiological and behavioral effects of cannabinoids in GP, in vivo single unit extracellular recordings and behavioral tests were performed in rats. Administration of WIN 55,212-2 exerted three neuronal response patterns from all sampled neurons of GP, including (1) increase of the firing rate; (2) decrease of the firing rate; (3) increase and then decrease of the firing rate. Selectively blocking CB

R by AM 251 decreased the firing rate and increased the firing rate. Selectively blocking CB

R by AM 630 did not change the firing rate significantly, which suggested that endocannabinoids modulated the spontaneous firing activity of pallidal neurons mainly via CB

R. Furthermore, co-application of AM 251, but not AM 630, blocked WIN 55,212-2-induced modulation of firing activity of pallidal neurons. Finally, both haloperidol-induced postural behavioral test and elevated body swing test (EBST) showed that unilateral microinjection of WIN 55,212-2 mainly induced contralateral-biased swing and deflection behaviors. Meanwhile, AM 251 produced opposite effect. The present in vivo study revealed that cannabinoids produced complicated electrophysiological and behavioral effects in the GP, which further demonstrated that the GP is a major functional region of endocannabinoid.

Coexistence of serotonin syndrome and neuroleptic malignant syndrome: does it exist?

Sanjay Prakash, Deepali Lodha, Kalu Singh RawatPMID: 34400419 DOI: 10.1136/bcr-2021-241578

Abstract

We report a 21-year-old man with bipolar disorder who was on a stable dose of escitalopram and risperidone. Tramadol and cough syrup (dextromethorphan) were added for his recent attack of upper respiratory tract infection. However, he developed various neurological symptoms. Haloperidol and ondansetron were added after hospitalisation. However, his condition deteriorated. A diagnosis of serotonin syndrome (SS) was made, and cyproheptadine was started. Cyproheptadine provided relief in most of the symptoms within 48 hours except for the presence of fever and rigidity. The addition of bromocriptine provided a complete resolution of the symptoms. We considered the presence of both SS and neuroleptic malignant syndrome (NMS) in this case. There are four similar cases in the literature. We discussed a diagnostic and therapeutic approach for patients who are on both serotonergic agents and neuroleptics and develop SS-like or NMS-like clinical features.Who Should Implement Force When It's Needed and How Should It Be Done Compassionately?

Matthew LinPMID: 33950826 DOI: 10.1001/amajethics.2021.311

Abstract

This case questions the comparative moral permissibility of 2 different uses of force-actions done against a patient's will-in the course of that patient's care: covert medication administration and use of physical or chemical restraint. The commentary considers what constitutes the most compassionate use of force for this patient and how it should be implemented.Identifying therapeutic targets for schizophrenia

Karli Montague-CardosoPMID: 34112930 DOI: 10.1038/s42003-021-02270-3

Abstract

There is a continual need to develop new therapies for neuropsychiatric disorders such as Schizophrenia, and identifying the underlying molecular processes remains challenging. Chadha et al. recently discovered a potential role for mTOR kinase activity disruption in Schizophrenia and further uncover the precise pathomechanism. Their study sheds further light on the role of mTOR in Schizophrenia and could inform the development of future therapeutic strategies for the condition.Intravenous Haloperidol Versus Ondansetron for Cannabis Hyperemesis Syndrome (HaVOC): A Randomized, Controlled Trial

Ghina Moussa, Madeleine Genest, Eric Villeneuve, Josh J WangPMID: 33902836 DOI: 10.1016/j.annemergmed.2020.12.016

Abstract

Study of Haloperidol for Abdominal Pain in the Emergency Department (SHAPE)

Katherine Knudsen-Lachendro, Kyle Stith, Laine A Vicarel, Brittany Harbert, Baruch S FertelPMID: 34125037 DOI: 10.5811/westjem.2021.2.50390

Abstract

Intravenous haloperidol has been shown to decrease milligram morphine equivalents (MME) of analgesia and reduce hospital admissions for diabetic gastroparesis. The objective of this study was to evaluate whether haloperidol decreases MME for the treatment of non-specific abdominal pain diagnoses in the emergency department (ED), including gastroparesis, cyclic vomiting, cannabinoid hyperemesis syndrome, and unspecified abdominal pain. The primary outcome compared the difference in MME between encounters. Secondary outcomes included admission rate, pain scores, length of stay, rescue therapy administration, and adverse effects.This retrospective chart review included patients ≥ 18 years old who presented to the ED. Patients must have had ≥ 2 ED encounters for abdominal pain, one in which they received conventional therapy with opioids (C-encounter), and the other in which they received haloperidol (H-encounter). Agitated patients were excluded. Seventy-five patients were needed to detect a 3 MME difference with 80% power and two-sided alpha of 0.05.

We analyzed 107 patients with self-matched encounters. The median dose of haloperidol administered was 5.0 milligrams (mg) (interquartile range [IQR] 2.0 - 5.0). C-encounters had significantly more MME administered than H-encounters (median 5.7 mg [IQR 4.0 - 8.0] vs 0.0 mg [IQR 0.0 - 2.5], P < 0.001). These results remained significant despite route of haloperidol administration. C-encounters had higher rates of rescue therapy administration than H-encounters, (56% vs 33.6%, P < 0.001). There were higher rates of ketorolac administration in the H-encounter (P = 0.02).

Encounters in which patients received haloperidol and ketorolac for abdominal pain had a statistically significant reduction in MME administered and lower rates of rescue therapy administration than encounters in which patients were treated with opioids.

[No title available]

Aaron J Ruberto, Marco L A Sivilotti, Andrew K Hall, Frances M CrawfordPMID: 33902835 DOI: 10.1016/j.annemergmed.2020.12.018

Abstract

Association Between Incident Delirium Treatment With Haloperidol and Mortality in Critically Ill Adults

Matthew S Duprey, John W Devlin, Johannes G van der Hoeven, Peter Pickkers, Becky A Briesacher, Jane S Saczynski, John L Griffith, Mark van den BoogaardPMID: 33861548 DOI: 10.1097/CCM.0000000000004976

Abstract

Haloperidol is commonly administered in the ICU to reduce the burden of delirium and its related symptoms despite no clear evidence showing haloperidol helps to resolve delirium or improve survival. We evaluated the association between haloperidol, when used to treat incident ICU delirium and its symptoms, and mortality.Post hoc cohort analysis of a randomized, double-blind, placebo-controlled, delirium prevention trial.

Fourteen Dutch ICUs between July 2013 and December 2016.

One-thousand four-hundred ninety-five critically ill adults free from delirium at ICU admission having an expected ICU stay greater than or equal to 2 days.

Patients received preventive haloperidol or placebo for up to 28 days until delirium occurrence, death, or ICU discharge. If delirium occurred, treatment with open-label IV haloperidol 2 mg tid (up to 5 mg tid per delirium symptoms) was administered at clinician discretion.

Patients were evaluated tid for delirium and coma for 28 days. Time-varying Cox hazards models were constructed for 28-day and 90-day mortality, controlling for study-arm, delirium and coma days, age, Acute Physiology and Chronic Health Evaluation-II score, sepsis, mechanical ventilation, and ICU length of stay. Among the 1,495 patients, 542 (36%) developed delirium within 28 days (median [interquartile range] with delirium 4 d [2-7 d]). A total of 477 of 542 (88%) received treatment haloperidol (2.1 mg [1.0-3.8 mg] daily) for 6 days (3-11 d). Each milligram of treatment haloperidol administered daily was associated with decreased mortality at 28 days (hazard ratio, 0.93; 95% CI, 0.91-0.95) and 90 days (hazard ratio, 0.97; 95% CI, 0.96-0.98). Treatment haloperidol administered later in the ICU course was less protective of death. Results were stable by prevention study-arm, predelirium haloperidol exposure, and haloperidol treatment protocol adherence.

Treatment of incident delirium and its symptoms with haloperidol may be associated with a dose-dependent improvement in survival. Future randomized trials need to confirm these results.

Effects of Haloperidol, Risperidone, and Aripiprazole on the Immunometabolic Properties of BV-2 Microglial Cells

Valentino Racki, Marina Marcelic, Igor Stimac, Daniela Petric, Natalia KucicPMID: 33922377 DOI: 10.3390/ijms22094399

Abstract

Microglial cells are resident macrophages in the brain that have been implicated in the pathophysiology of schizophrenia. There is a lack of studies covering the effects of antipsychotics on microglial cells. The current literature points to a possible anti-inflammatory action without clear mechanisms of action. The aim of this study is to characterize the effects of haloperidol, risperidone and aripiprazole on BV-2 microglial cells in in vitro conditions. We have used immunofluorescence and flow cytometry to analyze the classical pro and anti-inflammatory markers, while a real-time metabolic assay (Seahorse) was used to assess metabolic function. We analyzed the expression of p70S6K to evaluate the mTOR pathway activity with Western blot. In this study, we demonstrate the varying effects of haloperidol, risperidone and aripiprazole administration in BV-2 microglial cells. All three tested antipsychotics were successful in reducing the pro-inflammatory action of microglial cells, although only aripiprazole increased the expression of anti-inflammatory markers. Most significant differences in the possible mechanisms of action were seen in the real-time metabolic assays and in the mTORC1 signaling pathway activity, with aripiprazole being the only antipsychotic to reduce the mTORC1 activity. Our results shed some new light on the effects of haloperidol, risperidone and aripiprazole action in microglial cells, and reveal a novel possible mechanism of action for aripiprazole.Explore Compound Types